2-((5-(1-(Cyclopropanecarbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione
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Overview
Description
2-((5-(1-(Cyclopropanecarbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C18H16N4O4 and its molecular weight is 352.35. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
2-((5-(1-(Cyclopropanecarbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione and related compounds have been explored for various applications, primarily in the synthesis and characterization of novel molecules. For instance, aza-pseudopeptides, including similar structures, have been synthesized and evaluated as corrosion inhibitors for mild steel in acidic conditions, showing that these compounds are efficient corrosion inhibitors, with their efficacy increasing at higher concentrations (Chadli et al., 2017). Additionally, novel synthetic methods have been developed for the efficient synthesis of related compounds, such as 2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid, using thermal heterocyclization, which demonstrates the versatility of these compounds in synthesizing a wide range of related molecules with potential applications in various fields (Tkachuk et al., 2020).
Antimicrobial Applications
Compounds with the isoindoline-1,3-dione moiety have been studied for their antimicrobial properties. For example, novel 5-substituted tetrazoles bearing an isoindoline-1,3-dione structure have been synthesized and tested for inhibitory activity against mild steel corrosion in acidic media, showcasing their potential in antimicrobial and protective applications (Aouine et al., 2011). Similarly, quinoline nucleus-containing 1,3,4-oxadiazole and 2-azetidinone derivatives have been synthesized and shown to exhibit significant antimicrobial activity, indicating the potential of these compounds in the development of new antimicrobial agents (Desai & Dodiya, 2014).
Drug Discovery and Development
The synthesis and characterization of compounds such as this compound contribute significantly to drug discovery and development. These compounds serve as key precursors or building blocks for the synthesis of a wide range of biologically active molecules. For example, the development of enantiopure synthesis of related compounds has been reported, providing a foundation for the design and synthesis of new antibacterial agents (Rajesh et al., 2011). Additionally, advanced synthetic methods have enabled the efficient synthesis of bicyclic oxazolino- and thiazolino[3,2-c]pyrimidin-5,7-dione derivatives, applied to the rapid synthesis of human gonadotropin-releasing hormone (hGnRH) receptor antagonists, demonstrating the potential of these compounds in therapeutic applications (Pontillo & Chen, 2005).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various cellular targets, including enzymes and receptors .
Mode of Action
It’s known that similar compounds can bind to their targets, leading to a series of biochemical reactions .
Biochemical Pathways
The compound may affect various biochemical pathways. For instance, some compounds with similar structures have been found to interact with the cytochrome P450 enzyme of fungi, impairing ergosterol synthesis and causing abnormalities in the fungal cell .
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents, which may influence their bioavailability .
Result of Action
Similar compounds have shown antimicrobial and antifungal effects .
Properties
IUPAC Name |
2-[[5-[1-(cyclopropanecarbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl]methyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4/c23-16(10-5-6-10)21-7-11(8-21)15-19-14(20-26-15)9-22-17(24)12-3-1-2-4-13(12)18(22)25/h1-4,10-11H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWGWVUJPFESLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CC(C2)C3=NC(=NO3)CN4C(=O)C5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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